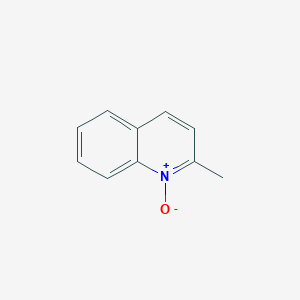

2-Methylquinoline N-oxide

Beschreibung

Historical Context and Significance of N-Oxide Heterocycles in Chemical Research

Heterocyclic N-oxides are a class of compounds that have garnered substantial attention in chemical research over the past few decades. pageplace.de Initially, these compounds were often regarded simply as byproducts of metabolic processes involving N-heterocyclic therapeutic agents. nih.gov However, research beginning as early as the 1950s started to uncover their unique chemical properties and potential applications, leading to a surge in investigations into their synthesis, reactivity, and biological activity. pageplace.denih.gov

The introduction of an N-oxide moiety to a heterocyclic ring can significantly alter the parent molecule's electronic and steric properties, often leading to enhanced pharmacological activity or novel reactivity patterns. nih.govbenthamdirect.com This has made heterocyclic N-oxides a "privileged scaffold" in medicinal chemistry, meaning they are a structural framework that frequently appears in biologically active compounds. nih.gov They have been successfully used in the development of drugs with a wide array of therapeutic applications, including anticancer, antibacterial, antihypertensive, and anti-inflammatory agents. nih.govresearchgate.net The N-oxide group's ability to act as a strong hydrogen bond acceptor is a key factor in its biological activity, allowing for critical interactions with enzymes. researchgate.net

Structural Framework and Fundamental Chemical Relevance of 2-Methylquinoline (B7769805) N-oxide

2-Methylquinoline N-oxide, also known as quinaldine (B1664567) N-oxide, is a derivative of quinoline (B57606), a bicyclic aromatic heterocycle. The addition of an oxygen atom to the nitrogen of the quinoline ring and a methyl group at the second position defines its fundamental structure. This modification makes the quinoline ring more reactive and amenable to various chemical transformations, particularly at the C2 and C8 positions. researchgate.netsioc-journal.cn

The crystal structure of this compound and its complexes have been a subject of study, revealing details about its coordination chemistry. For instance, it can form complexes with metal ions like zinc and copper, where it acts as a ligand through the oxygen atom of the N-oxide group. iucr.orgresearchgate.netresearchgate.net Studies on its hydrates and deuteriohydrates have also provided insights into its solid-state transformations and the role of intermolecular interactions like hydrogen bonding and π–π stacking. bibliomed.orgepa.hu

The chemical reactivity of this compound is diverse. It can undergo reactions such as deoxygenation, nucleophilic additions, cycloadditions, and aminations. researchgate.netrsc.org Its reaction with acetic anhydride (B1165640), for example, has been a subject of mechanistic studies. acs.org Furthermore, it serves as a key intermediate in the synthesis of more complex molecules, including various quinoline derivatives. nih.govlew.ro For instance, it can be converted to 2-chloro-7-acetamido-8-benzyloxyquinoline, a key intermediate for quinolinequinone derivatives. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1076-28-4 |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| Appearance | White to orange to green powder/crystal |

| Melting Point | 67 °C |

| Maximum Absorption Wavelength (λmax) | 319 nm (in Ethanol) |

Data sourced from references chemimpex.comtcichemicals.com.

Overview of Research Trajectories and Interdisciplinary Importance

The unique properties of this compound have made it a valuable compound in several areas of research, highlighting its interdisciplinary importance.

In pharmaceutical development , it is a significant intermediate in the synthesis of various potential drug candidates, particularly in the realm of anti-cancer agents. chemimpex.comontosight.ai The broader class of quinoline N-oxides has shown promise as antiparasitic drugs. rsc.org The ability of the N-oxide group to be bioreduced under hypoxic conditions, which are common in solid tumors, to generate cytotoxic radicals is a mechanism of action that has been explored for cancer therapy. nih.gov

In organic synthesis , this compound is a versatile precursor for creating functionalized quinoline derivatives. researchgate.net The N-oxide group acts as a directing group, facilitating regioselective C-H functionalization at positions that are otherwise difficult to access in the parent quinoline molecule. researchgate.net This has led to the development of methods for alkylation, arylation, amination, and sulfenylation of the quinoline core. researchgate.net

In analytical chemistry , it has been utilized as a reagent in spectroscopic methods for the detection and quantification of metal ions. chemimpex.com Its ability to form complexes with metals is key to this application.

In materials science , the compound has been incorporated into polymer formulations to enhance their thermal stability and mechanical properties. chemimpex.com Its derivatives have also been investigated for their potential in creating semiconducting polymers and materials for organic solar cells. acs.org

Finally, in environmental monitoring , this compound is used in methods to assess the presence of pollutants in water samples. chemimpex.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJUONUBFWNHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=CC=CC=C2C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20148110 | |

| Record name | Quinaldine, 1-oxide (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-28-4 | |

| Record name | Quinaldine, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinaldine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193529 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinaldine N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinaldine, 1-oxide (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20148110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylquinoline 1-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6BP8D3HUX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Methylquinoline N Oxide

Established Synthesis Routes for 2-Methylquinoline (B7769805) N-oxide

The preparation of 2-methylquinoline N-oxide can be achieved through several methods, primarily involving the oxidation of the nitrogen atom in the 2-methylquinoline ring system. These methods range from traditional oxidative techniques to more modern, efficiency-focused approaches like microwave-assisted synthesis.

The most common approach for the synthesis of quinoline (B57606) N-oxides involves the direct oxidation of the parent quinoline. A widely used oxidizing agent for this transformation is 30% hydrogen peroxide in the presence of a carboxylic acid, typically glacial acetic acid. lew.ro This method involves heating the reaction mixture to facilitate the N-oxide formation. lew.ro Another effective oxidizing agent is meta-chloroperoxybenzoic acid (m-CPBA), which can be reacted with the quinoline in a suitable solvent like ether at room temperature. scispace.com

Conventional synthesis of this compound and its derivatives often involves heating a mixture of the corresponding 2-methylquinoline with an oxidizing agent for several hours. For instance, the reaction of 2-methylquinoline-4-carboxylic acid with 30% hydrogen peroxide in glacial acetic acid requires heating at 65-70 °C for an extended period, often with additional portions of the oxidant added during the process. lew.ro While effective, these methods can be time-consuming, with reaction times ranging from 9 to 11 hours, and often result in moderate yields of 38% to 67%. lew.ro

To address the long reaction times and improve yields associated with conventional heating, microwave-assisted synthesis has emerged as a powerful alternative. lew.ro By utilizing microwave irradiation, the synthesis of N-oxide compounds can be significantly accelerated. For example, reactions that take 9 to 11 hours under conventional heating can be completed in just 30 to 40 minutes using microwave irradiation at 100 W. lew.ro This not only drastically reduces the reaction time but also leads to a notable increase in product yields, which can range from 57% to 84%. lew.ro

| Synthesis Method | Reagents | Reaction Time | Yield | Reference |

| Conventional Heating | 30% H₂O₂ in glacial acetic acid | 9-11 hours | 38-67% | lew.ro |

| Microwave-Assisted | 30% H₂O₂ in glacial acetic acid | 30-40 minutes | 57-84% | lew.ro |

Derivatization Strategies and Functional Group Transformations

The N-oxide functionality in this compound activates the quinoline ring, enabling a variety of derivatization strategies. These transformations allow for the introduction of diverse functional groups at different positions of the quinoline nucleus, leading to a wide array of novel compounds.

The presence of the N-oxide group significantly influences the reactivity of the quinoline ring, making it susceptible to nucleophilic attack and other functionalization reactions. This has been exploited to develop numerous methods for introducing substituents at various positions of the quinoline core.

The C2 position of quinoline N-oxides is particularly activated and has been a primary target for functionalization. nih.govrsc.orgrsc.org Various methodologies have been established for the formation of C–C, C–O, C–S, and C–N bonds at this position. nih.gov

One notable strategy is the deoxygenative C2-heteroarylation, which allows for the introduction of triazolyl groups. nih.gov This metal- and additive-free method utilizes N-sulfonyl-1,2,3-triazoles as the heteroaryl source and proceeds under mild conditions with excellent regioselectivity and high yields. nih.gov The reaction is believed to initiate with a nucleophilic attack of the quinoline N-oxide on the sulfonyl group of the triazole, leading to the formation of an intermediate that facilitates the attack of the triazolyl anion at the C2 position. nih.gov

Another important C2-functionalization is amination, which is of great interest due to the prevalence of the 2-aminoquinoline (B145021) motif in medicinal chemistry. nih.govrsc.org A direct, metal-free, one-pot methodology has been developed for the C2-selective amination of quinoline N-oxides. rsc.orgrsc.org This approach involves the reaction of the N-oxide with various amines (including ammonia, primary amines, and secondary amines) in the presence of diethyl H-phosphonate and potassium carbonate at room temperature. rsc.orgrsc.org This method provides a straightforward route to a diverse range of 2-aminoquinolines. rsc.org

Furthermore, the C2 position can be alkylated using active methylene (B1212753) compounds under similar metal-free conditions, expanding the scope of accessible 2-substituted quinolines. rsc.org The N-oxide moiety can also be utilized to introduce a trifluoromethyl group at the C2 position. acs.org

| Functionalization | Reagents/Method | Key Features | Reference |

| C2-Heteroarylation | N-sulfonyl-1,2,3-triazoles | Metal- and additive-free, high regioselectivity and yields | nih.gov |

| C2-Amination | Amines, diethyl H-phosphonate, K₂CO₃ | Metal-free, one-pot, room temperature | rsc.orgrsc.org |

| C2-Alkylation | Active methylene compounds, diethyl H-phosphonate, K₂CO₃ | Metal-free, one-pot, room temperature | rsc.org |

| C2-Trifluoromethylation | Ruppert-Prakash reagent | Base-mediated | acs.org |

Functionalization at the Quinoline Nucleus

C8-Functionalization Pathways

The C8 position of this compound is a key site for functionalization, offering pathways to a range of substituted quinoline derivatives.

Palladium-catalyzed C–H arylation of quinoline N-oxides has been shown to proceed with high selectivity for the C8 position. nih.govacs.orgutrgv.edu This method demonstrates broad synthetic applicability with various quinoline N-oxides and iodoarenes and can be significantly accelerated using microwave irradiation. nih.govacs.orgutrgv.edu Notably, for this compound, no α-arylation at the methyl group was observed, highlighting the reaction's selectivity. nih.govacs.org The reaction is also amenable to gram-scale synthesis. nih.govacs.org Mechanistic and DFT computational studies suggest that the preference for the C8 position is due to the greater nucleophilicity of C8 compared to C2. acs.org

Rhodium catalysts have also been employed for C8-functionalization. A cationic rhodium(I) catalyst enables the direct C8-H alkenylation of quinoline N-oxides with diarylalkynes. researchgate.netelsevierpure.com This reaction is promoted by the directing effect of the N-oxide's anionic oxygen. elsevierpure.com Furthermore, a rhodium(III)-catalyzed C8-alkylation of quinoline N-oxides with maleimides has been developed, providing access to bioactive succinimide-containing quinoline derivatives under mild conditions. acs.org Another rhodium-catalyzed method facilitates the olefination of the distal C(sp2)-H bond of quinoline N-oxides, a reaction that proceeds with the aid of molecular oxygen. researchgate.net

Iridium catalysts have also been utilized for C8-selective arylation of quinoline N-oxides with arylsilanes under mild, room-temperature conditions. acs.org This method exhibits excellent functional-group tolerance and has been applied to the late-stage modification of quinoline-containing drugs. acs.org

Ruthenium(II) catalysis provides a method for the deoxygenated arylation of quinoline N-oxides at the C8 position in a one-pot reaction. nih.gov In contrast, employing a Rh(III) catalyst under similar conditions yields the arylated product with the N-oxide group intact, allowing for further derivatization. nih.gov

Other Positional Functionalizations

While C8-functionalization is prominent, other positions on the this compound scaffold can also be selectively modified. The N-oxide group can direct functionalization to the C2 position. For instance, a metal- and additive-free deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles has been developed to synthesize α-triazolylquinoline derivatives with good regioselectivity and in high yields. nih.gov This reaction is scalable and suitable for one-pot synthesis and late-stage functionalization of natural products. nih.gov

A method for the regioselective deoxygenative C-H functionalization of quinoline-N-oxides with thiourea (B124793), activated by triflic anhydride (B1165640), allows for the synthesis of quinoline-2-thiones. organic-chemistry.org This process is metal-free and proceeds under mild conditions. organic-chemistry.org

Transformations Involving the Methyl Substituent

The methyl group at the C2 position of this compound is also reactive and can participate in various transformations. A notable reaction is the Claisen rsc.orgrsc.org-sigmatropic rearrangement. lew.ro In this process, the N-oxide reacts with acetic anhydride, leading to the formation of an intermediate that undergoes rearrangement to yield 2-acetoxymethyl quinoline derivatives. lew.ro This reaction can be significantly accelerated with improved yields using microwave irradiation compared to conventional heating methods. lew.ro

Ring-Opening and Rearrangement Reactions

The quinoline N-oxide scaffold can undergo more complex transformations, including ring-opening and skeletal rearrangements, leading to the formation of different heterocyclic systems.

Claisen Rearrangement Pathways

The Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement, is a key transformation for allyl vinyl ethers. wikipedia.org In the context of this compound, a variation of this reaction occurs. The reaction of this compound with acetic anhydride proceeds through a nucleophilic attack of the N-oxide's oxygen on the acetic anhydride, forming an initial adduct. lew.ro Subsequent deprotonation of the methyl group leads to an intermediate primed for the Claisen rearrangement, ultimately yielding 2-acetoxymethyl quinoline derivatives. lew.ro

Skeletal Editing through Nitrogen to Carbon Single Atom Swap

A novel strategy for skeletal editing allows for the transformation of pyridine (B92270) and quinoline N-oxides. chinesechemsoc.orgchinesechemsoc.org This method involves a nitrogen-to-carbon single-atom swap using a sulfoxide (B87167) under basic conditions. chinesechemsoc.orgchinesechemsoc.org The reaction proceeds through dearomatization and subsequent aromatization, where the N–O motif of the azaarene is removed as NO₂⁻, and the C–H motif of the resulting benzene (B151609) ring originates from the sulfoxide. chinesechemsoc.org However, it has been noted that this compound itself does not successfully undergo this specific transformation, indicating that the nucleophilic attack of the methysulfinyl carbanion likely occurs at the 2-position of quinoline N-oxides, which is blocked in this case. chinesechemsoc.org

Another skeletal editing approach involves the multicomponent reaction of quinoline N-oxides with dialkyl acetylenedicarboxylates and water, catalyzed by a Brønsted acid. nih.govbioengineer.org This tunable process can lead to various nitrogen-containing heterocycles, including 2-substituted indolines, which can be further transformed into indoles, 2-alkenylanilines, or isoquinolinones. nih.gov This methodology has also been applied to the late-stage skeletal modification of quinoline cores in drug molecules. nih.govbioengineer.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives, including this compound and its subsequent transformations.

One approach involves the use of visible light as a clean energy source. A photocatalytic method for the synthesis of quinolin-2(1H)-ones from quinoline N-oxides has been developed, which is reagent-free, highly atom-economical, and proceeds with low catalyst loading and high yields, offering a greener alternative to conventional methods. rsc.orgresearchgate.net

The use of environmentally benign solvents and reagents is another key aspect. A rapid and eco-friendly synthesis of 2-aroxyquinolines and 2-aminoquinolines from N-oxides has been developed using an environmentally friendly solvent and short reaction times. rsc.org This method has a high EcoScale score, indicating its green credentials. rsc.org

Furthermore, the development of metal-free reaction conditions contributes to greener synthesis. The synthesis of quinoline-2-thiones from quinoline-N-oxides with thiourea is achieved without the use of metal catalysts. organic-chemistry.org Similarly, a transition-metal-free method for constructing quinoline N-oxides from ortho-nitro chalcones using hydrazine (B178648) under basic conditions offers an environmentally friendly route with mild reaction conditions and nitrogen gas as the only byproduct. organic-chemistry.org

Reactivity Profiles and Mechanistic Investigations of 2 Methylquinoline N Oxide

Nucleophilic Reactivity of the N-Oxide Oxygen Atom

The oxygen atom of the N-oxide group in 2-methylquinoline (B7769805) N-oxide exhibits significant nucleophilic character. This is attributed to its negatively charged nature, making it a versatile and mild nucleophilic oxidant. thieme-connect.de The nucleophilicity of the N-oxide oxygen allows it to participate in a variety of powerful oxidative transformations, often in the presence of metal catalysts. thieme-connect.de

Two key features define the reactivity of the N-oxide oxygen:

Sufficient Nucleophilicity: The oxygen atom's negative charge and minimal steric hindrance contribute to its nucleophilic strength. thieme-connect.de

Weak Nitrogen-Oxygen Bond: The N-O bond in related pyridine (B92270) N-oxides has a bond dissociation energy of approximately 63.3 kcal/mol, rendering it susceptible to heterolytic fragmentation following a nucleophilic attack by the oxygen atom. thieme-connect.de

This nucleophilic character is central to its role as an oxidant. The reaction sequence typically involves an initial nucleophilic attack by the N-oxide oxygen, leading to the formation of a covalent bond with a substrate. thieme-connect.de This is then followed by heterolytic fragmentation of the weakened N-O bond. thieme-connect.de

A notable example of its nucleophilic reactivity is in the synthesis of 2-arylquinolines. In a reaction with arylzinc reagents, the presence of trifluoroacetic anhydride (B1165640) (TFAA) activates the N-oxide. researchgate.net Mechanistic studies suggest that the reaction proceeds through a 2-arylquinolin-1(2H)-olate intermediate, highlighting the initial nucleophilic role of the N-oxide oxygen. researchgate.net Similarly, in a metal-free, one-step C-H bond functionalization to produce 2-substituted quinolines, the reaction is believed to be an application of the Petasis reaction, which involves a nucleophilic boronate complex. acs.org

Furthermore, in the reaction with N-sulfonyl-1,2,3-triazoles to form α-triazolylquinolines, the proposed mechanism initiates with the nucleophilic attack of the quinoline (B57606) N-oxide on the sulfonyl group of the triazole. nih.gov This leads to the formation of an intermediate that facilitates the transfer of the triazolyl group to the C2 position of the quinoline. nih.gov

Electrophilic Reactivity at the Quinoline Carbon Centers

While the N-oxide oxygen is nucleophilic, the quinoline ring itself, activated by the N-oxide group, is susceptible to electrophilic attack at its carbon centers. The introduction of an electrophilic species to the negatively charged oxygen enhances the electrophilicity of the ortho (C2) and C8 positions, thereby accelerating nucleophilic attack at these carbons. thieme-connect.de

C2-Position Reactivity:

The C2 position of quinoline N-oxides is particularly prone to functionalization due to favorable electronic factors, such as the increased acidity of the C2-H bond and the electrophilic character of the C2=N moiety. nih.gov The proximity of the N-oxide oxygen, which can act as a directing group, further facilitates reactions at this position. nih.gov

Several transition metal-catalyzed reactions, including those with palladium, copper, nickel, rhodium, ruthenium, iron, and silver, have been employed for C2-H functionalization. nih.gov For instance, palladium-catalyzed arylation of quinoline N-oxide at the C2 position has been achieved with good regioselectivity. nih.gov Copper-catalyzed electrophilic amination with O-benzoyl hydroxylamine (B1172632) also selectively occurs at the C2 position. nih.gov A metal-free approach for the synthesis of α-triazolylquinolines involves the attack of a triazolyl anion at the electrophilic C2-position of the quinoline N-oxide. nih.gov

C8-Position Reactivity:

The C8 position also exhibits electrophilic character, enabling functionalization. Palladium-catalyzed C8-selective C-H arylation of quinoline N-oxides has been reported, where mechanistic studies indicate that the preference of the electrophilic Pd(II) center for the C8-H bond is due to the greater nucleophilicity of the C8 carbon compared to the C2 carbon. acs.orgutrgv.edu Computational studies have revealed that acetic acid plays a crucial role as a ligand, rendering palladium more electrophilic and directing the reaction to the more electron-rich C8 position. nih.gov

Radical Reaction Pathways

2-Methylquinoline N-oxide can participate in reactions proceeding through radical intermediates. These reactions often involve the formation of radical species that then add to the quinoline N-oxide ring.

A notable example is the deoxygenative C2-sulfonylation of quinoline N-oxides using sodium sulfinate and potassium persulfate as a radical initiator, catalyzed by copper(II) bromide. nih.gov The proposed mechanism involves the oxidation of the sulfinate to a sulfinate radical. nih.gov This radical then reacts with the quinoline N-oxide in a Minisci-like pathway, leading to the C2-substituted product. nih.gov The regioselectivity for the C2 position is thought to arise from electrostatic interactions between the pyridinium (B92312) N-oxide and the radical precursor. nih.gov

Another instance of radical involvement is the photoredox-catalyzed ortho-alkylation of heterocycle N-oxides. nih.gov In this process, alkyl radicals are generated reductively under photoredox conditions from precursors like acyl chlorides or difluoroacetic anhydride. nih.gov

However, not all reactions involving potential radical-generating conditions proceed via a radical pathway. For example, in a copper-catalyzed C2-amidation reaction using dioxazolones, the addition of radical quenchers like TEMPO did not significantly decrease the product yield, suggesting that a radical pathway is unlikely. rsc.org Similarly, in the reaction of quinoline 1-oxides with sodium methoxide (B1231860) in the presence of lead(IV) acetate, the lack of promotion by radical initiators points towards an ionic mechanism rather than a radical one. semanticscholar.org

Complexation Chemistry and Ligand Properties

This compound is a versatile ligand in coordination chemistry, capable of forming complexes with various metal ions. chemimpex.com Its ability to act as a ligand is significant in the fields of catalysis and materials science. chemimpex.com

The oxygen atom of the N-oxide group is the primary coordination site. In the complex dichlorobis(this compound-O)copper(II), the copper atom is surrounded by two chloride atoms and two oxygen atoms from the this compound ligands in a distorted square-planar configuration. researchgate.net This compound has crystallographically imposed twofold symmetry. researchgate.net

Molybdenum-based peroxo complexes with heterocyclic N-oxides, including quinoline N-oxide, have also been characterized. nih.gov Specifically, complexes of the type [Mo(η²-O₂)₂O]L₂ have been isolated, where L represents monodentate ligands like quinoline N-oxide and 4-methylquinoline-N-oxide. nih.gov

In the context of catalysis, 2-methylquinoline has been used as a ligand in manganese-catalyzed epoxidation reactions. rsc.org It is postulated that a manganese-picolinate complex is formed, and the presence of 2-methylquinoline influences the catalytic activity. rsc.org The active oxidation catalyst is presumed to be a manganese(IV)-oxo species stabilized by the 2-methylquinoline ligand. rsc.org

Detailed Mechanistic Studies of Key Transformations

Mechanistic investigations of reactions involving this compound have provided valuable insights into its reactivity and the factors governing product formation.

In the palladium-catalyzed C8-selective C-H arylation of quinoline N-oxides, mechanistic studies, including kinetic isotope effect experiments, have been crucial. acs.org The observation of a primary kinetic isotope effect suggests that the C-H bond cleavage at the C8 position is the rate-determining step. nih.govacs.org Furthermore, these studies highlighted the critical role of acetic acid as a non-innocent solvent that directs the regioselectivity of the reaction. acs.orgnih.gov

The reaction of this compound with acetic anhydride has been the subject of rate studies to elucidate its mechanism. acs.org A proposed mechanism for a similar Claisen-type rearrangement involves the initial nucleophilic attack of the N-oxide's charged oxygen on acetic anhydride. lew.ro This is followed by deprotonation of the methyl group, leading to an adduct that undergoes the rearrangement. lew.ro

For the deoxygenative C2-sulfonylation, the proposed mechanism follows a Minisci-like radical pathway. nih.gov The reaction is initiated by the formation of a sulfinate radical, which then adds to the C2 position of the quinoline N-oxide. nih.gov Subsequent reduction and elimination of water yield the final product. nih.gov

In the skeletal editing of quinoline N-oxides with sulfoxides, mechanistic studies revealed that the reaction proceeds through dearomatization and aromatization processes. chinesechemsoc.org A proposed mechanism involves the nucleophilic addition of a methysulfinyl carbanion to the 2-position of the pyridine N-oxide, followed by ring-opening, deprotonation, and an intramolecular nucleophilic addition to form a ring-closing intermediate. chinesechemsoc.org

Computational Mechanistic Elucidations

Computational studies, particularly Density Functional Theory (DFT) calculations, have played a significant role in understanding the mechanisms and selectivities of reactions involving this compound.

In the palladium-catalyzed C8-selective C-H arylation of quinoline N-oxides, DFT computational studies were instrumental in explaining the observed regioselectivity. acs.orgutrgv.edu These calculations revealed that acetic acid acts as a crucial ligand that increases the electrophilicity of the palladium catalyst, thereby favoring the reaction at the more electron-rich C8 position. nih.gov In contrast, palladium/phosphine systems, as studied by Fagnou, are predicted to favor reaction at the C2 position due to the higher acidity and strength of the C2-H bond. nih.gov

DFT calculations have also been used to rule out certain mechanistic possibilities. For instance, in an iron-catalyzed C2-alkenylation of quinoline N-oxide, the high energy barriers calculated by DFT for C8-H functionalization supported the experimentally observed C2 selectivity. rsc.org

For gold-catalyzed heteroarylations of 8-alkylquinoline N-oxides, a proposed mechanism, supported by control experiments, involves the coordination of the gold complex to the N-oxide oxygen. rsc.org This coordination increases the electrophilicity of the Cα-carbon, facilitating a nucleophilic attack by an alkenyldiazo ester. rsc.org

Applications in Catalysis and Organocatalysis Involving 2 Methylquinoline N Oxide

Metal-Mediated Catalytic Systems

In metal-mediated catalysis, 2-methylquinoline (B7769805) N-oxide primarily functions as a ligand, modulating the catalytic activity and selectivity of transition metal centers. The N-oxide moiety can coordinate to metal ions, influencing their electronic properties and creating a specific steric environment around the catalytic site.

Ligand Applications in Transition Metal Catalysis

2-Methylquinoline N-oxide has been successfully employed as a ligand in various transition metal-catalyzed reactions. Its ability to coordinate with metal centers through the oxygen atom of the N-oxide group makes it a versatile ligand for a range of transformations. chemimpex.com For instance, it has been used in copper(II) complexes for catalytic applications. In one study, three distinct copper(II) complexes were synthesized using N,O-bidentate ligands derived from 2-methylquinoline and cyclic secondary amines. researchgate.net X-ray diffraction analysis of one of these complexes revealed a distorted tetrahedral geometry around the central copper(II) atom, coordinated by a nitrogen and an oxygen atom from the ligand, along with two chloride atoms. researchgate.net These complexes demonstrated excellent catalytic activity in Chan-Lam coupling reactions of benzimidazole (B57391) derivatives with arylboronic acids, achieving yields of up to 96%. researchgate.net

Another notable application is in palladium-catalyzed C-H arylation of quinoline (B57606) N-oxides. Research has shown that while many palladium-catalyzed C-H functionalizations of quinoline N-oxides are highly C2 selective, specific conditions can favor C8 arylation. acs.org In the case of this compound, the reaction proceeds cleanly to afford the 8-arylated derivative as the sole product, with no arylation observed at the methyl group. acs.org This method is scalable, demonstrating its practical utility. acs.org

Furthermore, manganese-catalyzed epoxidation of alkenes has been explored using a catalytic system that includes 2-methylquinoline as a co-ligand. rsc.org The presence of 2-methylquinoline was found to slightly improve the yield of the epoxide compared to using quinoline itself, suggesting its role in stabilizing the active manganese oxidation catalyst. rsc.org The following table summarizes representative examples of transition metal-catalyzed reactions where this compound or its derivatives act as ligands.

| Catalyst System | Reaction Type | Substrates | Product | Yield (%) | Reference |

| [CuCl₂(C₁₀H₉NO)₂] | Chan-Lam Coupling | Benzimidazole derivatives, Arylboronic acids | N-Arylbenzimidazoles | up to 96 | researchgate.net |

| Pd(OAc)₂ | C-H Arylation | This compound, Iodoarenes | 8-Aryl-2-methylquinoline N-oxide | 82 (gram scale) | acs.org |

| MnCl₂ / Picolinic acid / 2-Methylquinoline | Epoxidation | 1-Octene | 1,2-Epoxyoctane | 42 | rsc.org |

Asymmetric Catalysis with Chiral N-Oxides

The development of chiral variants of N-oxides has opened avenues for their application in asymmetric catalysis, where the goal is to produce enantiomerically enriched products. While direct examples focusing solely on chiral this compound are specific, the broader class of chiral quinoline N-oxides serves as a pertinent model. These chiral N-oxides can act as chiral ligands for metal complexes or as organocatalysts themselves. researchgate.netresearchgate.net

For instance, the application of chiral N-oxides as efficient organocatalysts has been demonstrated in allylation, propargylation, and other stereoselective transformations. researchgate.netresearchgate.net A notable example is the use of "Quinox," a chiral quinoline-type N-oxide, as an organocatalyst in the asymmetric allylation of aromatic aldehydes with allyltrichlorosilanes. nih.gov

In the realm of metal-catalyzed asymmetric reactions, iridium complexes bearing chiral diphosphine ligands have been successfully applied in the enantioselective hydrogenation of quinolines to produce optically active tetrahydroquinolines. dicp.ac.cn While this example doesn't use a chiral this compound as the primary chiral source, it highlights the efforts to achieve asymmetry in transformations involving quinoline scaffolds. Attempts have also been made to apply such catalytic systems to the asymmetric hydrogenation of quinoline N-oxides. dicp.ac.cn

Heterogeneous asymmetric hydrogenation of quinolines has also been a focus, with solid chiral catalysts prepared by polymerizing chiral diamine derivatives. These catalysts have been used for the asymmetric hydrogenation of 2-methylquinoline, affording 2-methyl-1,2,3,4-tetrahydroquinoline with high enantiomeric excess. cjcatal.com The integration of substrate activation sites, such as sulfonic acid groups, into the chiral porous polymer network can significantly enhance the catalytic activity. acs.org

Organocatalytic Roles

Beyond its role as a ligand in metal catalysis, this compound and related N-oxides can function as organocatalysts. The Lewis basicity of the N-oxide oxygen atom is a key feature that enables it to activate certain reagents, particularly those containing silicon. bath.ac.uk

Activation of Organosilicon Reagents

The nucleophilicity of the oxygen atom in N-oxides, combined with the high affinity of silicon for oxygen, makes them ideal for the nucleophilic activation of organosilicon reagents. researchgate.netresearchgate.net When an N-oxide coordinates to a tetravalent silicon atom, it forms a hypervalent silicate (B1173343) complex. bath.ac.uk This coordination increases the Lewis acidity at the silicon center and enhances the electron density of the substituents attached to the silicon. bath.ac.uk This activation strategy has been widely applied in various synthetic methodologies. bath.ac.uk Chiral N-oxides have been effectively used as organocatalysts in reactions involving organosilicon reagents, such as allylation and propargylation. researchgate.netresearchgate.net

Applications in Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

This compound has been implicated in various carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are often facilitated by the activation of the quinoline ring or other substrates by the N-oxide functionality.

Rhodium(III)-catalyzed C-H activation has enabled the direct alkylation and alkynylation of quinoline N-oxides at the C8 position for C-C bond formation. acs.org These reactions proceed with high efficiency and selectivity at room temperature across a broad range of substrates. acs.org

In the realm of carbon-heteroatom bond formation, deoxygenative C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles provides a metal-free and efficient route to α-triazolylquinolines. nih.govbeilstein-journals.org This reaction proceeds through the nucleophilic attack of the N-oxide onto the sulfonyl group, followed by attack of the resulting triazolyl anion at the C2 position of the quinoline ring. nih.govbeilstein-journals.org

The following table provides examples of C-C and C-heteroatom bond forming reactions involving this compound.

| Catalyst/Reagent | Reaction Type | Substrates | Product | Yield (%) | Reference |

| [RhCp*(MeCN)₃][SbF₆]₂ | C-H Alkylation | This compound, Diazo compounds | 8-Alkyl-2-methylquinoline N-oxide | Good to excellent | acs.org |

| - (Metal-free) | C-H Heteroarylation | This compound, N-Sulfonyl-1,2,3-triazoles | 2-(1,2,3-Triazol-1-yl)-2-methylquinoline | 85-90 | nih.gov |

The application of chiral N-oxides as organocatalysts is particularly well-documented in allylation and propargylation reactions. researchgate.netresearchgate.net These reactions typically involve the activation of an allylic or propargylic silicon reagent by the N-oxide, which then facilitates the transfer of the allyl or propargyl group to an electrophile, such as an aldehyde.

A significant development in this area is the rhodium(III)-catalyzed C8-allylation of quinoline N-oxides using vinylcyclopropanes as the allyl source. rsc.org This reaction proceeds with excellent diastereoselectivity at room temperature and involves a sequential C-H/C-C activation mechanism. rsc.org This method has been shown to be applicable to a range of quinoline N-oxides, including those derived from natural products. rsc.org

While specific examples detailing the use of this compound in propargylation reactions were not prominently found in the provided search context, the established reactivity of chiral N-oxides in activating organosilicon reagents suggests its potential applicability in such transformations. researchgate.netresearchgate.net

Michael Addition and Nitroaldol Reactions

The Michael addition and nitroaldol (Henry) reaction are fundamental C-C bond-forming reactions used to synthesize a wide array of valuable organic compounds. The development of asymmetric variants of these reactions is of paramount importance. Chiral heteroaromatic N-oxides have been identified as effective chiral ligands for metal complexes that catalyze such transformations. researchgate.netresearchgate.net The N-oxide moiety can coordinate to a metal center, creating a well-defined chiral environment that directs the approach of the reacting partners, thereby controlling the stereoselectivity of the reaction.

Ring-Opening of Meso-Epoxides

The asymmetric ring-opening (ARO) of meso-epoxides with nucleophiles is a powerful strategy for the synthesis of enantioenriched 1,2-difunctionalized compounds, such as amino alcohols and diols, which are key building blocks for pharmaceuticals and natural products. Chiral N-oxides have demonstrated utility as organocatalysts in this arena. researchgate.netresearchgate.net Their mechanism of action often involves activating an organosilicon reagent, which then facilitates the ring-opening process. The strong nucleophilicity of the N-oxide oxygen atom allows it to interact with the silicon species, enhancing its reactivity.

The application of chiral N-oxides as efficient organocatalysts for the ring-opening of meso-epoxides is noted in the literature, highlighting their potential to create valuable chiral molecules without the need for transition metals. researchgate.netresearchgate.net This approach underscores the versatility of N-oxides, extending their catalytic utility beyond their role as ligands in metal-based systems.

Photocatalysis and Visible-Light Mediated Transformations

Visible-light photocatalysis has revolutionized organic synthesis by offering green, mild, and highly selective methods for forging chemical bonds. In this domain, quinoline N-oxides, including the 2-methyl derivative, have primarily been investigated as substrates rather than as photocatalysts themselves. These compounds undergo a variety of transformations when subjected to visible light in the presence of a suitable photocatalyst.

For instance, a green and atom-economical photocatalytic method has been developed for the synthesis of quinolin-2(1H)-ones from readily available quinoline N-oxides. rsc.org This reagent-free approach proceeds with high yield and low catalyst loading, offering a sustainable alternative to conventional methods. rsc.org

Furthermore, direct C-H functionalization of quinoline N-oxides has been achieved using visible-light photocatalysis. Researchers have reported the C2-arylation of quinoline N-oxides, a transformation that proceeds under environmentally friendly conditions. researchgate.net Similarly, palladium-catalyzed C-H arylation of this compound has been explored, where the N-oxide group directs the functionalization to the C8 position. acs.org In these examples, the this compound molecule is the reactant that is being transformed into a more complex product, demonstrating its value as a versatile building block in modern synthetic chemistry. rsc.orgresearchgate.netacs.org

Pharmacological and Biological Research of 2 Methylquinoline N Oxide and Its Derivatives

Role as a Pharmaceutical Intermediate and Drug Scaffold

2-Methylquinoline (B7769805) N-oxide is a versatile heterocyclic compound that serves as a crucial building block in the field of medicinal chemistry. Its unique chemical structure makes it a valuable pharmaceutical intermediate for the synthesis of more complex, biologically active molecules. The N-oxide functional group not only influences the electronic properties of the quinoline (B57606) ring system but also provides a handle for further chemical modifications, allowing for the development of a diverse range of derivatives.

In pharmaceutical development, 2-Methylquinoline N-oxide is particularly noted for its role as a precursor in the synthesis of novel therapeutic agents, especially in the pursuit of new anti-cancer drugs. The quinoline scaffold itself is a well-established pharmacophore present in numerous approved drugs, and the N-oxide variant offers an alternative pathway for creating new chemical entities with potentially improved pharmacological profiles. Researchers utilize this compound to construct elaborate molecular architectures aimed at interacting with specific biological targets.

Investigation of Diverse Biological Activities

The quinoline ring system is a prominent feature in many biologically active compounds, and the introduction of an N-oxide group at the nitrogen atom of 2-methylquinoline can significantly modulate this activity. This has prompted extensive research into the pharmacological potential of this compound and its derivatives across various therapeutic areas. These investigations have unveiled a broad spectrum of biological effects, establishing this class of compounds as a promising area for drug discovery.

Derivatives of the quinoline scaffold have been a focal point of anti-cancer research, leading to the development of several clinically used drugs. Research has demonstrated that derivatives of 2-methylquinoline exhibit significant cytotoxic activity against various human cancer cell lines. For instance, a condensed quinoline derivative, IND-2 (4-chloro-2-methylpyrimido[1″,2″:1,5]pyrazolo[3,4-b]quinolone), demonstrated potent inhibition of proliferation in prostate cancer cell lines, PC-3 and DU-145, with IC50 values of 3 µM and 3.5 µM, respectively mdpi.comresearchgate.net.

The following table summarizes the in vitro anticancer activity of a representative 2-methylquinoline derivative.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| IND-2 | PC-3 (Prostate) | 3 | mdpi.comresearchgate.net |

| IND-2 | DU-145 (Prostate) | 3.5 | mdpi.comresearchgate.net |

The antitumor effects of 2-methylquinoline derivatives are attributed to several mechanisms of action at the cellular level. A primary mechanism involves the induction of apoptosis, or programmed cell death, in cancer cells. Studies on N-substituted 1,2-dihydroquinolines, which are structurally related to 2-methylquinoline, have shown that these compounds can cause an arrest of the cell cycle in the G2/M phase nih.gov. This cell cycle arrest is followed by the initiation of the intrinsic apoptotic pathway, which is characterized by a loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspases 9 and 3 nih.gov.

Furthermore, the generation of reactive oxygen species (ROS) has been identified as a key factor in the apoptotic process induced by these compounds. The incubation of prostate cancer cells with the quinoline derivative IND-2 led to a significant increase in the levels of ROS mdpi.comresearchgate.net. This increase in oxidative stress contributes to the loss of mitochondrial membrane potential and ultimately triggers apoptosis. Another identified mechanism of action for certain quinoline derivatives is the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication and repair in cancer cells mdpi.comresearchgate.net.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). These pumps actively transport chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy. Research has shown that certain derivatives of 2-methylquinoline can act as P-gp inhibitors, thereby reversing this resistance.

A study focused on a novel quinoline derivative, synthesized from 8-(3-methoxybenzyloxy)-2-methylquinoline, which was shown to reverse the MDR phenotype in P-gp-overexpressing tumor cells nih.gov. This compound was found to be a potent inhibitor of P-gp, and its MDR reversal effect was observed to persist for at least one hour after its removal from the cell culture nih.gov. This suggests that this compound derivatives could be developed as co-adjuvants in chemotherapy to enhance the effectiveness of existing anticancer drugs in resistant tumors.

The quinoline scaffold is historically significant in the development of antimicrobial and anti-malarial agents, with quinine (B1679958) and chloroquine (B1663885) being prime examples. Derivatives of this compound have also been investigated for these properties.

In the realm of antibacterial research, quinoline-2-one derivatives have demonstrated significant activity against multidrug-resistant Gram-positive bacteria. For example, certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range nih.gov.

The following table presents the MIC values of selected quinoline-2-one derivatives against resistant bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 6c | MRSA | 0.75 | nih.gov |

| Compound 6c | VRE | 0.75 | nih.gov |

| Compound 6l | MRSA | 1.50 | nih.gov |

| Compound 6l | VRE | 1.50 | nih.gov |

| Compound 6o | MRSA | 2.50 | nih.gov |

| Compound 6o | VRE | 2.50 | nih.gov |

In anti-malarial research, various quinoline derivatives continue to be explored to combat drug-resistant strains of Plasmodium falciparum. Studies have reported on 4-aminoquinoline (B48711) derivatives with significant anti-malarial efficacy, showing IC50 values in the nanomolar range against resistant strains raco.cat. For instance, a 4-aminoquinoline-isatin conjugate demonstrated an IC50 value of 11.8 nM against the chloroquine-resistant W2 strain of P. falciparum raco.cat. While not directly this compound derivatives, these findings highlight the continued importance of the quinoline scaffold in the search for new anti-malarial drugs.

Quinoline derivatives have also been evaluated for their potential to treat inflammatory conditions and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment for these conditions, and research has explored quinoline-based compounds as novel anti-inflammatory and analgesic agents.

In vivo studies using animal models, such as the carrageenan-induced paw edema test, have been employed to assess the anti-inflammatory activity of newly synthesized quinoline derivatives. Certain synthesized compounds have shown a significant reduction in paw edema, with some exhibiting potency comparable to the standard drug diclofenac (B195802) nih.gov. For example, a study on quinoline derivatives bearing azetidinone scaffolds identified compounds that produced a significant anti-inflammatory effect nih.gov.

The analgesic properties of quinoline derivatives have been investigated using methods like the writhing test in mice. In these studies, some compounds have demonstrated a dose-dependent reduction in the number of writhes, indicating an analgesic effect mdpi.com. The following table summarizes the anti-inflammatory activity of selected quinoline derivatives in an in vivo model.

| Compound | Animal Model | % Inhibition of Edema | Reference |

| Compound 3g | Xylene-induced ear edema | 63.19 | researchgate.net |

| Compound 6d | Xylene-induced ear edema | 68.28 | researchgate.net |

| Compound VIIc | Carrageenan-induced paw edema | 65 | nih.gov |

| Compound VIId | Carrageenan-induced paw edema | 63 | nih.gov |

Antiviral Activity

The quinoline scaffold is a significant platform in the development of antiviral agents, with derivatives showing promise against a range of human viral pathogens. nih.gov Research has demonstrated the antiviral potential of quinoline compounds against several viruses, including Dengue virus, Hepatitis C virus, West Nile virus, Japanese Encephalitis virus, Zika virus, coronaviruses, and Human Immunodeficiency Virus (HIV). nih.govsemanticscholar.org The N-oxide functional group, as seen in this compound, is a common feature in the synthesis of substituted quinolines, serving as a precursor for more complex derivatives. nih.gov

While direct studies on the antiviral activity of this compound are not extensively detailed in the reviewed literature, the broader family of quinoline derivatives has shown significant dose-dependent inhibition of viruses like Dengue virus serotype 2 (DENV2). semanticscholar.org For instance, certain novel quinoline derivatives have been found to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells. semanticscholar.org These compounds likely act during the early stages of the viral infection cycle. semanticscholar.org The well-known quinoline derivatives, chloroquine and hydroxychloroquine, have also exhibited antiviral activity against various viruses. nih.gov

Computational studies have explored nitro derivatives of quinoline and quinoline N-oxide as potential low-cost alternatives for the treatment of SARS-CoV-2 infection, suggesting the potential of the quinoline N-oxide core in antiviral drug design. researchgate.netnih.gov Furthermore, 2-phenylquinoline (B181262) derivatives have demonstrated broad-spectrum anti-coronavirus activity, inhibiting the replication of SARS-CoV-2 as well as other human coronaviruses like HCoV-229E and HCoV-OC43. nih.govacs.org Some of these active compounds feature methoxy (B1213986) groups on the quinoline ring. nih.gov

The diverse antiviral activities of various quinoline derivatives underscore the potential of this chemical class, including N-oxide variants like this compound, as a foundation for the development of new antiviral therapies. nih.gov

Antioxidant and Anticonvulsant Investigations

Antioxidant Activity

Quinoline derivatives have been a subject of interest for their antioxidant properties. mdpi.com The antioxidant potential of these compounds is often attributed to their ability to scavenge free radicals, which are implicated in the pathogenesis of numerous chronic diseases. orientjchem.orgnih.gov Studies on various quinazolinone derivatives, which share a similar bicyclic heterocyclic structure with quinolines, have demonstrated significant scavenging activity against stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and nitric oxide (NO) radicals. orientjchem.org The antioxidant capacity of these compounds often increases with their concentration. orientjchem.org While specific studies focusing solely on the antioxidant activity of this compound are not prominent, the broader class of quinoline derivatives has shown promise in this area. researchgate.net For instance, newly synthesized quinoline-2-carbaldehyde hydrazone derivatives have been investigated as bioisosteric analogues of melatonin, a known powerful antioxidant. nih.gov

Anticonvulsant Investigations

The quinoline scaffold is also recognized for its potential in developing anticonvulsant agents. researchgate.net Several derivatives of quinoline have been synthesized and evaluated for their efficacy against seizures induced by methods such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. jst.go.jpnih.gov For example, a series of 8-substituted quinolines, particularly those with a 2-hydroxypropyloxyquinoline moiety, have displayed notable anticonvulsant activities. jst.go.jpresearchgate.net

In some studies, the anticonvulsant effects of quinoline derivatives have been linked to their potential β-blocking properties. jst.go.jpresearchgate.net The structural features of the quinoline nucleus are considered essential for anticonvulsant properties. nih.gov Modifications to the quinoline structure, such as the introduction of a triazole ring, have been shown to significantly enhance anticonvulsant activity compared to the parent compounds. nih.gov While many quinazoline (B50416) derivatives have been reported as anticonvulsants, the search for safer and more effective agents continues due to the neurotoxicity associated with some existing compounds. nih.gov The design of new quinoline derivatives often focuses on meeting the specific structural requirements for anticonvulsant action. nih.gov

Biochemical Probes in Cellular Processes

This compound and its related heterocyclic N-oxides can serve as valuable tools in biochemical research. These compounds can act as probes to investigate cellular processes, particularly those involving oxidative stress. chemimpex.com The N-oxide group can be bioreduced under hypoxic conditions, a characteristic of many solid tumors, to form reactive radical species. nih.gov This property makes heterocyclic N-oxides useful for studying the mechanisms of cellular damage under low-oxygen conditions. nih.gov

The reduction of quinoxaline (B1680401) 1,4-di-N-oxides, which are structurally related to quinoline N-oxides, has been shown to generate free radicals. nih.gov This process can lead to DNA strand breaks, highlighting their potential as probes for studying DNA damage and repair mechanisms. nih.gov The generation of these radicals is often dependent on the presence of specific cellular reductases. nih.gov

Furthermore, certain quinoxaline 1,4-di-N-oxides have been found to influence the expression of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to hypoxia. nih.gov This suggests that quinoline N-oxide derivatives could be utilized as probes to explore the signaling pathways involved in angiogenesis and tumor metastasis. nih.gov The ability of these compounds to be selectively activated in hypoxic environments makes them particularly useful for studying the unique biology of cancer cells. nih.gov

Drug Discovery and Development Initiatives

The quinoline scaffold, including its N-oxide derivatives, is a cornerstone in many drug discovery and development programs due to its wide range of biological activities. nih.govnih.gov The versatility of the quinoline ring allows for diverse substitutions at various positions, enabling the modulation of pharmacokinetic and pharmacodynamic properties. doi.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of quinoline derivatives. For 2-methylquinoline analogues investigated as anti-prion agents, SAR studies have revealed that an electron-rich aromatic ring attached via an amine linker at the position para to the ring nitrogen enhances both binding to the cellular prion protein (PrP(C)) and the suppression of the scrapie isoform (PrP(Sc)) accumulation. nih.gov

In the context of anticancer quinoxalines, which share structural similarities with quinolines, SAR studies have provided several key insights:

The presence of an aliphatic linker at the third position of the quinoxaline ring is often essential for activity. mdpi.com

Electron-releasing groups like methoxy groups can be crucial for potent activity against certain cancer cell lines. mdpi.com

Conversely, replacing an electron-releasing group with an electron-withdrawing group, such as chlorine, can decrease activity. mdpi.com

For anticonvulsant quinazoline derivatives, the electronic effects of substituents at the 2-position play a significant role in their activity. nih.gov In the development of 2-phenylquinoline derivatives with anti-coronavirus activity, SAR has shown that a p-propoxyphenyl moiety at the C-2 position, methoxy groups on the quinoline nucleus, and an O-alkyl basic side chain at C-4 can all contribute to tuning the antiviral activity and cytotoxicity. acs.org

The following table summarizes some key SAR findings for quinoline and related derivatives:

| Compound Class | Biological Activity | Key Structural Features for Enhanced Activity |

| 2-Methylquinoline Analogues | Anti-prion | Electron-rich aromatic ring with an amine linker para to the ring nitrogen. nih.gov |

| Quinoxaline Derivatives | Anticancer | Aliphatic linker at the C-3 position; electron-releasing groups. mdpi.com |

| 2-Phenylquinoline Derivatives | Anti-coronavirus | p-Propoxyphenyl group at C-2; methoxy groups on the quinoline ring; O-alkyl basic side chain at C-4. acs.org |

In Vitro and In Silico Evaluation

The evaluation of this compound and its derivatives in drug discovery heavily relies on a combination of in vitro and in silico methods.

In Vitro Evaluation:

In vitro assays are fundamental for determining the biological activity of new compounds. For quinoline derivatives, these assays are used to screen for a variety of effects, including:

Antiviral Activity: Novel quinoline derivatives have been tested for their ability to inhibit viral replication in cell-based assays, with some showing dose-dependent inhibition of viruses like Dengue virus serotype 2. nih.govsemanticscholar.org

Anticonvulsant Activity: The anticonvulsant potential of quinoline derivatives is often assessed using maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) induced seizure models in animals. nih.gov

Cytotoxicity: The cytotoxic effects of new quinazolinone and quinoline derivatives are evaluated against various human cancer cell lines, such as lung (SKLU-1), breast (MCF-7), and liver (HepG-2) cancer cells, to determine their anticancer potential. vnu.edu.vn

In Silico Evaluation:

In silico methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting the interaction of compounds with their biological targets and for understanding their mechanism of action.

Molecular Docking: This technique has been used to study the binding modes of newly synthesized quinazoline derivatives to the active site of enzymes like human carbonic anhydrase II (hCA II), providing insights into their anticonvulsant activity. nih.gov Docking studies have also been employed to investigate the interaction of quinoline derivatives with viral proteins, such as the G-protein of Respiratory Syncytial Virus (RSV) and the methyltransferase (MTase) enzyme of Yellow Fever Virus (YFV), to identify potential inhibitors. doi.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of ligand-protein complexes predicted by docking. For potential antiviral quinoline derivatives, MD simulations have been used to confirm the stability of their complexes with viral target proteins. doi.org

Computational Design: In silico methods at the DFT (Density Functional Theory) level have been used to explore the physicochemical properties and molecular functions of nitro derivatives of quinoline and quinoline N-oxide as potential treatments for SARS-CoV-2. researchgate.netnih.gov

The following table provides examples of in vitro and in silico evaluations of quinoline derivatives:

| Evaluation Method | Application | Example |

| In Vitro | Antiviral Screening | Testing novel quinoline derivatives against Dengue virus serotype 2 in cell culture. semanticscholar.org |

| In Vitro | Cytotoxicity Assay | Evaluating new quinazolinone derivatives against SKLU-1, MCF-7, and HepG-2 cancer cell lines. vnu.edu.vn |

| In Silico | Molecular Docking | Predicting the binding of quinazoline derivatives to the active site of human carbonic anhydrase II. nih.gov |

| In Silico | Molecular Dynamics | Assessing the stability of quinoline derivative complexes with RSV G-protein and YFV MTase. doi.org |

Applications in Materials Science and Environmental Contexts

Materials Science Applications

The quinoline (B57606) N-oxide scaffold serves as a crucial component in the synthesis of advanced materials, particularly those with specific optical and electronic properties. The N-oxide group enhances the electron-accepting nature of the quinoline ring, making it a valuable intermediate for creating materials used in electronic devices.

The development of novel materials for optical and electronic applications is a significant area of research for quinoline derivatives. Quinoline N-oxides are utilized as precursors in the synthesis of compounds for Organic Light Emitting Diodes (OLEDs). For instance, palladium-catalyzed C-H arylation of quinoline N-oxides is a key reaction to produce 8-arylquinoline N-oxides. acs.org These resulting molecules are valuable in the creation of electron-transporting and hole-blocking layers within OLED devices, which are essential for improving efficiency and performance. acs.org

The steric and electronic properties of 2-Methylquinoline (B7769805) N-oxide influence its reactivity in catalytic processes used to build complex organic molecules. In gold-catalyzed reactions, it has been observed that the isomeric position of the methyl group on the quinoline N-oxide ring significantly affects reaction yields. For example, in certain annulation reactions, using the sterically hindered 8-methylquinoline (B175542) N-oxide resulted in a product yield of 73%, whereas the reaction with 2-Methylquinoline N-oxide only yielded 11%. acs.org This highlights its role in fine-tuning synthetic pathways toward electronically active molecules.

The coordination of this compound with metal ions also leads to the formation of complexes with interesting structural and potential optical properties. The crystal structure of Dichlorobis(this compound-κO)zinc(II), [ZnCl₂(C₁₀H₉NO)₂], has been successfully determined, demonstrating the compound's ability to act as a ligand for metal centers. nih.govnih.govresearchgate.netresearchgate.net Such metal complexes are a foundational area of research for creating new luminescent and electronic materials.

Environmental Monitoring and Analytical Chemistry

In the realm of environmental science, this compound and its parent structure, quinoline, are instrumental in the development of sensitive analytical methods. Their ability to interact with specific ions and molecules through coordination and photophysical processes allows for their use as chemical sensors.

Quinoline-based fluorescent probes are widely designed for the selective detection of various metal ions. The quinoline moiety acts as a fluorophore, and its interaction with metal ions can lead to measurable changes in its fluorescence properties, such as enhancement or quenching.

Research has demonstrated the synthesis of quinoline-tagged fluorescent sensors for the selective detection of Zinc (Zn²⁺) and Copper (Cu²⁺) ions in aqueous media. researchgate.netnih.gov For instance, a sensor based on a quinoline framework was developed for the selective detection of copper ions with a detection limit of 1.03 μM. nih.gov Another study detailed two new fluorescent sensors that displayed selective sensing of Zn²⁺ with detection limits as low as 5 to 10 parts per billion (ppb). researchgate.net This chelation-enhanced fluorescence provides a highly sensitive method for monitoring trace amounts of these metal ions in environmental samples. The direct coordination of this compound with zinc halides to form complexes like [ZnCl₂(C₁₀H₉NO)₂] further underscores the strong affinity of this ligand for zinc ions, which is a foundational principle for its use in sensor design. nih.govnih.gov

Beyond metal ions, quinoline-based sensors are effective in detecting organic pollutants, particularly nitroaromatic compounds (NACs), which are used in explosives and can be significant environmental contaminants. The electron-rich nature of the quinoline ring allows it to interact with electron-deficient NACs, leading to fluorescence quenching. nih.gov

Fluorescent sensors incorporating quinoline moieties have been specifically designed for the detection of 2,4,6-trinitrophenol (TNP), also known as picric acid. researchgate.net The detection mechanism is based on photo-induced electron transfer from the excited state of the quinoline-based sensor to the electron-deficient TNP molecule, which quenches the sensor's fluorescence. This response is highly sensitive, with studies reporting detection limits for TNP in water as low as 0.3 parts per million (ppm). researchgate.net The development of such probes provides a cost-effective, rapid, and highly sensitive method for the real-time detection of hazardous pollutants in water samples. researchgate.netmdpi.com

Advanced Characterization and Computational Studies of 2 Methylquinoline N Oxide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular framework and electronic environment of 2-Methylquinoline (B7769805) N-oxide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Vis, and Mass Spectrometry (MS) offer complementary information to confirm its identity and structure.

NMR spectroscopy is a powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR spectra provide distinct signatures for 2-Methylquinoline N-oxide.

¹H NMR: The proton NMR spectrum displays characteristic signals for the methyl group and the aromatic protons on the quinoline (B57606) ring system. The N-oxide group influences the electron density of the ring, causing shifts in the proton resonances compared to the parent 2-methylquinoline. Experimental data obtained in deuterated dichloromethane (B109758) (CD₂Cl₂) shows the methyl protons as a singlet at approximately 2.64 ppm. doi.org The aromatic protons appear in the range of 7.30 to 8.72 ppm, with their multiplicity and coupling constants providing information about their relative positions. doi.org

¹³C NMR: The carbon-13 spectrum complements the proton data, showing distinct signals for each carbon atom in the molecule. The presence of the N-oxide group significantly affects the chemical shifts of the carbon atoms, particularly those in the pyridine (B92270) ring. The methyl carbon appears at around 18.9 ppm. doi.org The carbons of the quinoline skeleton resonate in the aromatic region from approximately 119.6 to 145.9 ppm. doi.org

| Nucleus | Chemical Shift (δ) in CD₂Cl₂ [ppm] | Description |

|---|---|---|

| ¹H | 8.72 – 8.65 (m, 1H) | Aromatic Proton |

| ¹H | 7.84 (dd, J = 8.0, 1.4 Hz, 1H) | Aromatic Proton |

| ¹H | 7.74 – 7.70 (m, 1H) | Aromatic Proton |

| ¹H | 7.63 – 7.56 (m, 2H) | Aromatic Protons |

| ¹H | 7.30 (d, J = 8.5 Hz, 1H) | Aromatic Proton |

| ¹H | 2.64 (s, 3H) | Methyl Protons (-CH₃) |

| ¹³C | 145.9 | Aromatic Carbon |

| ¹³C | 142.0 | Aromatic Carbon |

| ¹³C | 130.3 | Aromatic Carbon |

| ¹³C | 129.7 | Aromatic Carbon |

| ¹³C | 128.5 | Aromatic Carbon |

| ¹³C | 127.9 | Aromatic Carbon |

| ¹³C | 124.6 | Aromatic Carbon |

| ¹³C | 123.5 | Aromatic Carbon |

| ¹³C | 119.6 | Aromatic Carbon |

| ¹³C | 18.9 | Methyl Carbon (-CH₃) |

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups and vibrational modes of the molecule. For quinoline N-oxides, the N-O stretching vibration is a particularly important diagnostic feature. This band is typically observed in the 1180-1250 cm⁻¹ region. tandfonline.com Another characteristic absorption for this class of compounds is often found at higher frequencies, between 1300-1340 cm⁻¹, which is thought to be associated with a ring motion involving the C-N bond. tandfonline.com The presence and position of these bands can be influenced by substituents on the quinoline ring.

UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the quinoline N-oxide ring gives rise to distinct absorption bands. The long-wavelength ultraviolet absorption spectrum of this compound recorded in 96% ethanol (B145695) shows a maximum absorption (λmax) at 319 nm. scispace.com

| Compound | λₘₐₓ (nm) | log ε | Solvent |

|---|---|---|---|

| This compound | 319 | 3.99 | 96% Ethanol |

| This compound | 329 (shoulder) | 3.94 | 96% Ethanol |

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns. The compound has a monoisotopic mass of 159.068414 g/mol and an average mass of 159.188 g/mol . chemspider.com High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₁₀H₉NO. chemspider.com A characteristic fragmentation pathway for protonated quinoline N-oxides under tandem mass spectrometry (CID) conditions involves the elimination of a hydroxyl radical (•OH) from the N-oxide functional group. researchgate.net This expulsion of radicals is a key feature in the fragmentation of N-oxides. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional solid-state structure of a molecule. This technique provides precise data on bond lengths, bond angles, and torsional angles, as well as information on intermolecular interactions such as hydrogen bonding and π-π stacking that govern the crystal packing.

While a specific crystal structure for this compound is not detailed in the provided sources, studies on related compounds, such as metal complexes of quinoline N-oxide, demonstrate the power of this technique. researchgate.net For example, in the crystal structure of (quinoline-N-oxide)₂[Mo(η²-O₂)₂O], X-ray analysis revealed a pseudotrigonal bipyramidal coordination around the molybdenum atom and identified strong hydrogen bonds that create extended chains within the crystal lattice. researchgate.net Such analyses for this compound would elucidate the precise orientation of the methyl group relative to the N-oxide and the planarity of the bicyclic system, providing invaluable data for understanding its solid-state properties.

Computational Chemistry Approaches

Computational methods, particularly those based on quantum mechanics, are used to model the properties of this compound, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, molecular geometry, and vibrational frequencies of molecules. For compounds related to this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-31++G(d,p), have been performed to predict molecular parameters. researchgate.net

These calculations can:

Optimize Molecular Geometry: Determine the lowest energy conformation, predicting bond lengths and angles that can be compared with X-ray diffraction data.

Predict Vibrational Spectra: Calculate theoretical IR and Raman frequencies. These calculated spectra are crucial for assigning the vibrational modes observed in experimental spectra. researchgate.net

Analyze Electronic Properties: DFT is used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO energy gap provides insight into the molecule's chemical reactivity and electronic transitions.

Determine Reaction Mechanisms: Computational studies can elucidate reaction pathways. For instance, DFT calculations have been used to understand the basicity of quinoline N-oxides, finding that the N-oxide oxygen is the most likely site of protonation. researchgate.net They have also been applied to model the synthesis of related triazoloquinoline scaffolds from N-oxide precursors. rsc.org

Density Functional Theory (DFT) Calculations

Frontier Molecular Orbital (FMO) Analysis